molecular formula C19H19NO3 B2814529 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 735306-92-0

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B2814529
CAS RN: 735306-92-0
M. Wt: 309.365
InChI Key: MPMLYUZFIZTTIU-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TANA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TANA is a member of the tetrahydronaphthalene family and has a molecular weight of 345.41 g/mol.

Scientific Research Applications

Convenient Synthesis Methods

A regioselective oxidation process involving N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate followed by acidic hydrolysis has been employed to yield amino ketones. These ketones were further converted to haloindanone or halotetralone derivatives, showcasing a method for the synthesis of structurally related compounds (Nguyen et al., 2003).

Receptor Affinity Studies

Research on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has revealed insights into their affinity for serotonin receptors, indicating the relevance of the tetrahydronaphthalen-1-yl moiety in receptor binding. Optimal alkyl chain lengths and the importance of the substitution pattern on the aryl ring linked to the piperazine ring were identified, contributing to the understanding of molecular interactions with the 5-HT7 receptor (Leopoldo et al., 2004).

Molecular Interaction Analysis

A competition between hydrogen bonding, stacking, and halogen bonding was explored in derivatives of N-(4-((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide. The study employed single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into the noncovalent interactions stabilizing crystal packing and the molecular structure's stability and reactivity (Gouda et al., 2022).

properties

IUPAC Name

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-12-14-8-10-16(11-9-14)23-13-19(22)20-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,8-12,18H,3,5,7,13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMLYUZFIZTTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

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